

Application of Dimethyl Methylphosphonate (DMMP) in Lithium-ion Battery Electrolyte Additives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethyl methylphosphonate

Cat. No.: B041451

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Abstract

The escalating demand for high-energy-density lithium-ion batteries (LIBs) has brought safety concerns to the forefront, primarily due to the flammability of conventional carbonate-based electrolytes. **Dimethyl methylphosphonate** (DMMP) has emerged as a promising flame-retardant additive to mitigate these risks. This document provides detailed application notes and protocols for researchers and scientists on the utilization of DMMP in LIB electrolytes. It covers the fundamental mechanisms, summarizes key performance data, and offers comprehensive experimental procedures for evaluating DMMP-containing electrolytes.

Introduction

Standard LIB electrolytes, typically composed of lithium salts like LiPF₆ dissolved in a mixture of organic carbonates (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC)), are highly flammable. DMMP is an organophosphorus compound that, when added to these electrolytes, can significantly suppress their flammability. This is achieved through two primary mechanisms:

- **Gas-Phase Radical Scavenging:** In the event of combustion, DMMP decomposes and releases phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as

scavengers, interrupting the chain reactions of flammable $\text{H}\cdot$ and $\text{OH}\cdot$ radicals in the gas phase, thus quenching the flame.

- **Condensed-Phase Protective Layer Formation:** During thermal runaway, DMMP can facilitate the formation of a protective, char-like layer on the surface of the electrode materials. This layer acts as a physical barrier, limiting the transfer of heat and flammable gases, thereby suppressing combustion.

While effective as a flame retardant, the addition of DMMP can influence the electrochemical performance of the battery. It is known to sometimes negatively impact the performance of graphite anodes. However, this issue can often be mitigated by the co-addition of film-forming additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC), which help to form a stable solid electrolyte interphase (SEI) on the anode.

Quantitative Data Summary

The following tables summarize the quantitative effects of DMMP addition on the key properties and performance metrics of lithium-ion battery electrolytes and cells, based on published literature.

Table 1: Effect of DMMP on Electrolyte Flammability

DMMP Concentration (wt%)	Self-Extinguishing Time (SET) (s/g)	Limiting Oxygen Index (LOI) (%)	Flash Point (°C)	Notes
0 (Baseline)	> 140	~21	25-35	Highly flammable
5	Reduced	Increased	Slightly Increased	Noticeable improvement in flame retardancy
10	Significantly Reduced	> 26	Increased	Often cited as an effective concentration for non-flammability. [1]
20	~0.8 - 1.8	> 30	Significantly Increased	Excellent flame retardancy. [2]
30	~0	-	-	Non-flammable under most test conditions. [3]
40	0	-	-	Completely non-flammable. [3]
50	0	36	-	Non-flammable, but may have significant impact on electrochemistry. [2]

Table 2: Effect of DMMP on Electrochemical Properties

DMMP Concentration (wt%)	Ionic Conductivity (mS/cm) at 25°C	Viscosity (mPa·s)	Electrochemical Window (V vs. Li/Li+)	Notes
0 (Baseline)	8.0 - 11.0	2.5 - 4.0	~4.5	Baseline performance
5	Slightly Decreased	Slightly Increased	Generally Unchanged	Minor impact on ion transport
10	Moderately Decreased	Moderately Increased	Generally Unchanged	Trade-off between safety and performance
20	Decreased	Increased	May Slightly Narrow	Significant impact on ion transport
>20	Significantly Decreased	Significantly Increased	May Narrow	Performance compromise for enhanced safety

Table 3: Effect of DMMP on Cell Performance (Graphite Anode)

DMMP Concentration (wt%)	Co-additive	Initial Coulombic Efficiency (%)	Capacity Retention after 100 cycles (%)	Notes
0 (Baseline)	None	~90-95	~95	Standard performance
10	None	Decreased	~80-85	Shows the negative impact on the graphite anode
10	2% FEC/VC	~88-92	~90-94	FEC/VC helps to form a stable SEI, mitigating capacity fade
20	2% FEC/VC	~85-90	~85-90	Higher DMMP content can still lead to some performance degradation

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the properties of DMMP-containing electrolytes.

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of DMMP.

Materials:

- Battery-grade solvents (e.g., EC, DEC, DMC)
- Lithium salt (e.g., LiPF₆)

- **Dimethyl methylphosphonate** (DMMP, battery grade, >99.9% purity)
- Co-additive (e.g., FEC, VC) (optional)
- Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
- Magnetic stirrer and stir bars
- Volumetric flasks and pipettes

Procedure:

- Inside the argon-filled glovebox, prepare the base solvent mixture by combining the desired volumes or weights of the carbonate solvents (e.g., 1:1:1 by volume EC:DMC:DEC).
- Slowly add the lithium salt (e.g., LiPF₆) to the solvent mixture while stirring until it is completely dissolved to achieve the target molarity (typically 1.0 M).
- Calculate the required mass of DMMP to achieve the desired weight percentage in the final electrolyte.
- Gradually add the calculated amount of DMMP to the electrolyte solution while continuously stirring.
- If using a co-additive, add the required amount (typically 1-2 wt%) to the final solution and stir until fully dissolved.
- Allow the solution to stir for several hours to ensure homogeneity.
- Store the prepared electrolyte in a sealed container inside the glovebox.

Flammability Tests

Objective: To determine the time it takes for an electrolyte-soaked material to self-extinguish after being ignited.

Materials:

- Prepared electrolyte

- Glass fiber separator or ceramic fiber paper
- Butane torch or lighter
- Timer
- Fume hood

Procedure:

- Cut a standardized strip of the separator material (e.g., 2 cm x 5 cm).
- Soak the separator in the electrolyte for a specified time (e.g., 5 minutes) to ensure complete saturation.
- Suspend the soaked separator vertically in a fume hood.
- Ignite the bottom edge of the separator with the flame source for a short, standardized duration (e.g., 3 seconds).
- Remove the ignition source and start the timer immediately.
- Record the time it takes for the flame to extinguish completely.
- Repeat the measurement at least three times for each electrolyte composition to ensure reproducibility.
- The SET is often normalized by the weight of the absorbed electrolyte.

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the electrolyte.

Materials:

- LOI apparatus (conforming to standards such as ASTM D2863 or ISO 4589-2)
- Prepared electrolyte
- Sample holder and ignition source

- Oxygen and nitrogen gas cylinders with flow controllers

Procedure:

- Prepare a sample by impregnating a standardized substrate (e.g., glass fiber filter paper) with the electrolyte.
- Place the sample in the vertical glass chimney of the LOI apparatus.
- Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
- Ignite the top of the sample.
- Observe the burning behavior. If the sample continues to burn for a specified duration or a certain length of the sample is consumed, the oxygen concentration is too high.
- Adjust the oxygen/nitrogen ratio to find the minimum oxygen concentration at which the flame just self-extinguishes.
- The LOI is expressed as the volume percentage of oxygen in the mixture.

Electrochemical Characterization

Objective: To measure the ionic conductivity of the electrolyte using Electrochemical Impedance Spectroscopy (EIS).

Materials:

- Electrochemical workstation with EIS capability
- Conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry
- Thermostatic chamber

Procedure:

- Assemble the conductivity cell inside an argon-filled glovebox, filling it with the prepared electrolyte.

- Place the cell in a thermostatic chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C).
- Connect the cell to the electrochemical workstation.
- Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
- The resulting Nyquist plot will typically show a semicircle at high frequencies. The intercept of the low-frequency end of this semicircle with the real axis (Z') represents the bulk resistance (R_b) of the electrolyte.
- Calculate the ionic conductivity (σ) using the following formula: $\sigma = L / (R_b * A)$ where L is the distance between the electrodes and A is the electrode area.

Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.

Materials:

- Potentiostat/Galvanostat
- Three-electrode cell (e.g., coin cell)
- Working electrode (e.g., platinum or glassy carbon)
- Counter and reference electrodes (e.g., lithium metal)
- Prepared electrolyte

Procedure:

- Assemble the three-electrode cell in an argon-filled glovebox.
- Connect the cell to the potentiostat.
- Perform Linear Sweep Voltammetry (LSV).

- For the anodic (oxidation) limit, sweep the potential of the working electrode from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).
- For the cathodic (reduction) limit, sweep the potential from the OCP to a low potential (e.g., -0.5 V vs. Li/Li+).
- The electrochemical window is defined as the voltage range where the current remains below a certain threshold (e.g., 0.1 mA/cm²).

Cell Cycling Performance

Objective: To evaluate the long-term cycling stability and rate capability of a lithium-ion cell containing the DMMP electrolyte.

Materials:

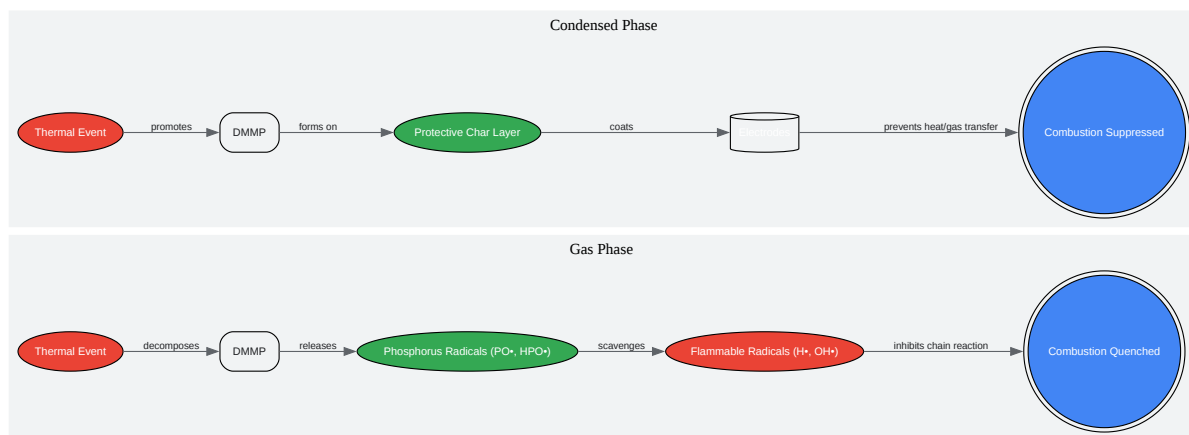
- Battery cycler
- Coin cell components (casings, spacers, springs)
- Cathode (e.g., LiCoO₂, NMC) and anode (e.g., graphite) electrodes
- Separator
- Prepared electrolyte
- Coin cell crimper

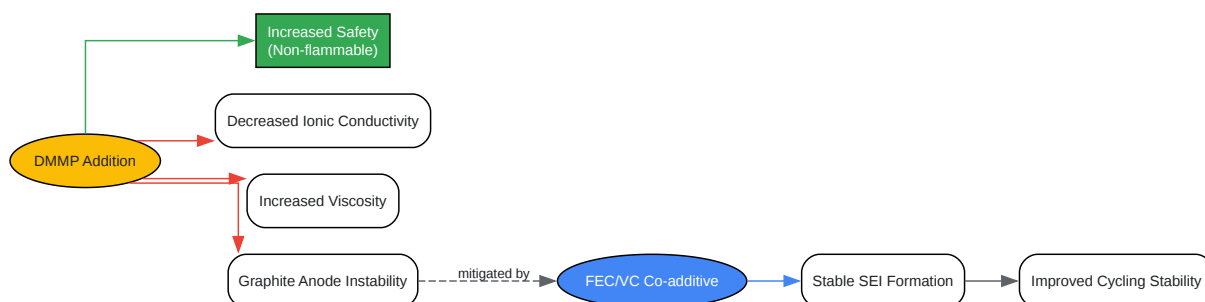
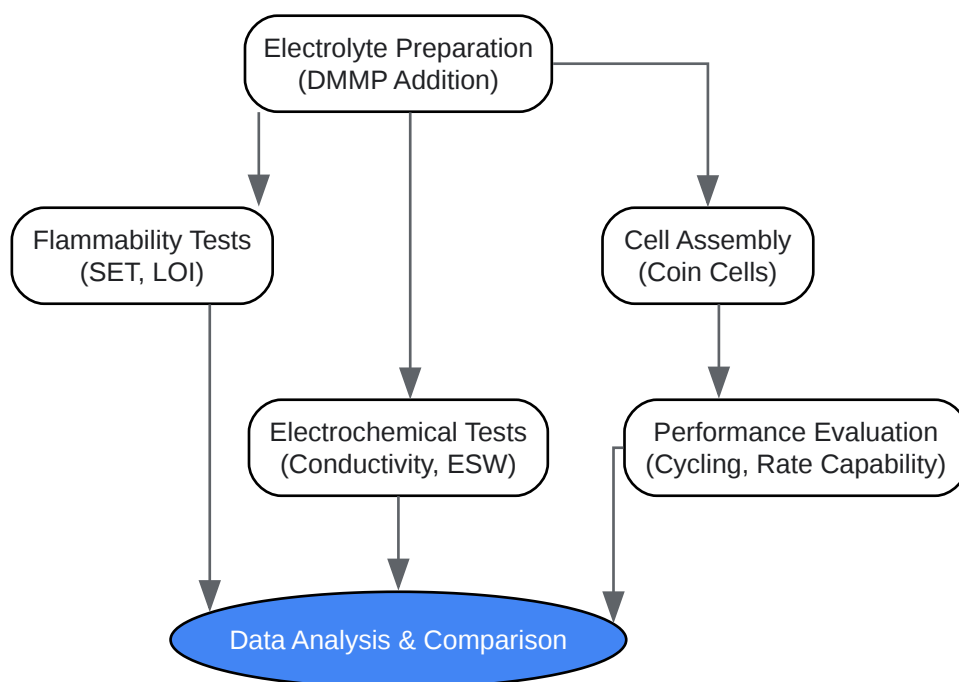
Procedure:

- Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox using the prepared electrodes, separator, and electrolyte.
- Allow the cells to rest for several hours to ensure complete wetting of the electrodes.
- Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable SEI layer.

- For cycling stability testing, charge and discharge the cells at a constant C-rate (e.g., C/2 or 1C) for a large number of cycles (e.g., 100 or more) within a specified voltage window. Record the discharge capacity at each cycle.
- For rate capability testing, cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) and record the discharge capacity at each rate.

Visualizations





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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